Decahydroquinoline-2-carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals
Decahydroquinoline-2-carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals
CAS Number: 253136-28-6
Introduction: The Therapeutic Promise of the Decahydroquinoline Scaffold
Decahydroquinoline-2-carboxylic acid and its derivatives represent a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. The rigid, three-dimensional structure of the decahydroquinoline nucleus provides a versatile scaffold for the design of potent and selective therapeutic agents. This technical guide focuses on Decahydroquinoline-2-carboxylic acid hydrochloride (CAS 253136-28-6), a specific salt of this promising scaffold. While detailed public data on this particular salt is limited, this guide synthesizes available information on the parent compound and related structures to provide a comprehensive resource for researchers in drug discovery and development. The primary therapeutic indication for this class of compounds, as highlighted in early patent literature, is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Decahydroquinoline-2-carboxylic acid hydrochloride are not extensively available in the public domain. However, based on the general characteristics of similar hydrochloride salts of carboxylic acids, the following properties can be anticipated:
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to have enhanced aqueous solubility compared to the free acid due to its salt form. Solubility in organic solvents may vary. |
| Melting Point | A patent for a related decahydroquinoline hydrochloride salt reports a melting point above 235°C, suggesting a high melting point for the compound of interest[1]. |
| pKa | The carboxylic acid moiety will have a pKa in the acidic range, while the protonated secondary amine will have a pKa in the basic range. Precise values are not publicly available. |
Synthesis and Structural Elucidation
The synthesis of Decahydroquinoline-2-carboxylic acid typically involves the catalytic hydrogenation of its aromatic precursor, quinoline-2-carboxylic acid. The hydrochloride salt can then be prepared by treating the free acid with hydrochloric acid.
Synthetic Pathway
Caption: Synthetic route to Decahydroquinoline-2-carboxylic Acid Hydrochloride.
Detailed Synthesis Protocol (Adapted from Patent Literature)
The following protocol is adapted from the synthesis of the parent compound as described in US Patent 4,291,163[2].
Step 1: Synthesis of Decahydroquinoline-2-carboxylic Acid
-
Reaction Setup: In a suitable hydrogenation vessel, combine quinoline-2-carboxylic acid with a solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (H₂) under pressure until the theoretical amount of hydrogen is consumed.
-
Work-up: Remove the catalyst by filtration. The filtrate containing the product is then concentrated under reduced pressure to yield crude Decahydroquinoline-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified Decahydroquinoline-2-carboxylic acid in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol).
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the free acid.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield Decahydroquinoline-2-carboxylic acid hydrochloride.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the decahydronaphthalene ring system. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and the N-H proton of the hydrochloride salt would also be observable.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The saturated carbons of the decahydroquinoline ring would appear in the upfield region of the spectrum. Analysis of ¹³C NMR data can be a powerful tool for determining the stereochemistry of the decahydroquinoline ring system[3].
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700-1730 cm⁻¹), and N-H stretching vibrations for the ammonium salt.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (Decahydroquinoline-2-carboxylic acid) upon loss of HCl.
Biological Activity and Mechanism of Action
The primary reported biological activity of Decahydroquinoline-2-carboxylic acid derivatives is the inhibition of the Angiotensin-Converting Enzyme (ACE).
The Renin-Angiotensin System (RAS) and ACE Inhibition
Caption: The role of ACE in the Renin-Angiotensin System and the mechanism of inhibition.
ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the regulation of blood pressure. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, Decahydroquinoline-2-carboxylic acid prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.
A patent for a related compound, 1-(3-Benzoylthio-1-oxopropyl)-decahydroquinoline-2-carboxylic acid, demonstrated potent in vitro inhibition of ACE isolated from rabbit lung tissue, with activity in the range of 0.061-0.18 µM[2]. This suggests that the decahydroquinoline-2-carboxylic acid scaffold is a key pharmacophore for ACE inhibition.
Experimental Protocols
In Vitro ACE Inhibition Assay (HPLC-Based)
This protocol is a generalized procedure for determining the in vitro ACE inhibitory activity of a compound.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
-
Hippuric acid (HA) as a standard
-
Decahydroquinoline-2-carboxylic acid hydrochloride (test compound)
-
Buffer solution (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)
-
1 M HCl to stop the reaction
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions: Prepare stock solutions of HHL, ACE, and the test compound in the buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate a solution of ACE with various concentrations of the test compound (or buffer for the control) at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
HPLC Analysis:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Inject a portion of the supernatant onto the HPLC system.
-
Separate the product, hippuric acid (HA), from the substrate, HHL, using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect the amount of HA produced by monitoring the absorbance at 228 nm[4][5].
-
-
Calculation: Calculate the percentage of ACE inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Evaluation in Animal Models of Hypertension
The antihypertensive efficacy of Decahydroquinoline-2-carboxylic acid hydrochloride can be evaluated in various animal models of hypertension.
Commonly Used Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension[6].
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of volume-dependent hypertension[7].
-
Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.
General In Vivo Protocol:
-
Animal Acclimatization: Acclimate the hypertensive animals to the laboratory conditions.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.
-
Drug Administration: Administer Decahydroquinoline-2-carboxylic acid hydrochloride to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose will need to be optimized. The patent for the related free acid suggests an oral dosage range of 10-200 mg/kg in a suspension[2].
-
Blood Pressure Monitoring: Monitor the blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Compare the changes in blood pressure in the treated group to a vehicle-treated control group. The ED₃₀ (the dose required to produce a 30 mmHg reduction in mean arterial blood pressure) can be calculated[2].
Analytical Methods for Quantification in Biological Matrices
The quantification of Decahydroquinoline-2-carboxylic acid in biological matrices such as plasma or urine is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.
LC-MS/MS Bioanalytical Workflow
Caption: A typical bioanalytical workflow for the quantification of the target compound.
Key Steps in Method Development:
-
Sample Preparation: To remove proteins and other interfering substances, a protein precipitation step (e.g., with acetonitrile) or a more selective solid-phase extraction (SPE) can be employed.
-
Chromatographic Separation: A reversed-phase C18 column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a modifier (e.g., formic acid) would likely provide good separation.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would offer the highest selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation.
Conclusion and Future Directions
Decahydroquinoline-2-carboxylic acid hydrochloride is a promising scaffold for the development of novel therapeutic agents, particularly as an inhibitor of the Angiotensin-Converting Enzyme for the treatment of hypertension. While specific data for this hydrochloride salt is not widely published, the information available for the parent compound and related analogs provides a strong foundation for further research. Future studies should focus on the detailed synthesis and characterization of this specific salt, comprehensive in vitro and in vivo pharmacological evaluation, and the development of robust analytical methods to support preclinical and clinical development. The exploration of other potential therapeutic applications for this versatile scaffold is also warranted.
References
-
American Heart Association. (2018). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 72(6), e87-e103. [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]
-
Huh, M. K. (2015). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. European Journal of Advanced Research in Biological and Life Sciences, 3(2), 5-9. [Link]
-
Li, G. H. (2012). Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity. Shipin Kexue (Food Science), 33(22), 196-199. [Link]
-
Ace Therapeutics. (n.d.). Animal Models of Hypertension. [Link]
-
Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576–1586. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. IJPRA, 7(4), 1350-1364. [Link]
-
Madeddu, P., et al. (1999). Effect of ACE Inhibitor on DOCA-Salt– and Aortic Coarctation–Induced Hypertension in Mice. Hypertension, 33(2), 711-716. [Link]
-
IMR Press. (2024). Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. International Journal of Pharmacology, 20(8), 1350-1364. [Link]
- Google Patents. (1985).
-
Balbaa, M., & El-Zahabi, H. S. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Journal of Zhejiang University-SCIENCE B, 12(9), 751-757. [Link]
-
Wang, L., et al. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. Molecules, 24(17), 3195. [Link]
-
PubChem. (n.d.). Decahydroquinoline. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Physicochemical characteristics of API molecules ACE inhibitors. [Link]
-
Kumar, P., & Hunashal, R. D. (2018). Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. Saudi Journal of Medical and Pharmaceutical Sciences, 4(1), 151-155. [Link]
-
ResearchGate. (2019). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]
- Google Patents. (1980).
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]
- Google Patents. (1981). US4291163A - Decahydroquinoline-2-carboxylic acid compounds.
-
ACS Publications. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Omega, 8(46), 43865–43881. [Link]
-
Google Patents. (2009). United States Patent. [Link]
-
International Journal of Creative Research Thoughts. (2023). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. IJCRT, 11(11). [Link]
-
Google Patents. (2009). United States Patent. [Link]
-
National Center for Biotechnology Information. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6096–6112. [Link]
-
Hindawi. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2025, 1-10. [Link]
-
MDPI. (2019). Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins. Molecules, 24(19), 3597. [Link]
-
bioRxiv. (2022). Computationally Guided Design of Novel Angiotensin Converting Enzyme Inhibitors. [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
-
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2125. [Link]
Sources
- 1. EP0142920A2 - 6-Oxodecahydroquinolines and process for their preparation - Google Patents [patents.google.com]
- 2. US4291163A - Decahydroquinoline-2-carboxylic acid compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. idpublications.org [idpublications.org]
- 5. Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity [spkx.net.cn]
- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
